molecular formula C17H15N5O4 B5591992 (E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine

(E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine

Cat. No.: B5591992
M. Wt: 353.33 g/mol
InChI Key: FLRHBKAPYNRXJX-RGVLZGJSSA-N
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Description

(E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine is a complex organic compound with a unique structure that includes a nitro group, a phenoxyethoxy group, and a triazolyl group

Properties

IUPAC Name

(E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O4/c23-22(24)15-6-7-17(14(10-15)11-20-21-12-18-19-13-21)26-9-8-25-16-4-2-1-3-5-16/h1-7,10-13H,8-9H2/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLRHBKAPYNRXJX-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=NN3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=N/N3C=NN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Nitration: Introduction of the nitro group to the aromatic ring.

    Etherification: Formation of the phenoxyethoxy linkage.

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Condensation Reaction: The final step involves the condensation of the triazole derivative with the nitro-phenoxyethoxy aromatic compound under specific conditions to form the methanimine linkage.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidative conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitro derivatives or carboxylic acids.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxyethoxy derivatives.

Scientific Research Applications

(E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The triazole ring can interact with enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • **(E)-1-[5-nitro-2-(2-phenoxyethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine shares structural similarities with other nitroaromatic compounds and triazole derivatives.
  • Examples: Nitrobenzene, phenoxyethanol, and 1,2,4-triazole.

Uniqueness

  • The combination of the nitro group, phenoxyethoxy linkage, and triazole ring in a single molecule makes this compound unique.
  • This unique structure imparts specific chemical reactivity and biological activity that is not observed in simpler compounds.

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